molecular formula C16H17BrN4O4 B2916741 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 850729-46-3

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2916741
CAS No.: 850729-46-3
M. Wt: 409.24
InChI Key: AHGGRYHIQWBKMI-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione is a brominated derivative of the xanthine family, which includes well-known compounds such as caffeine and theophylline. This compound is characterized by its bromine atom at the 8-position and a phenoxypropyl group at the 7-position, making it a unique molecule with potential biological and chemical applications[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,3-dimethylxanthine as the starting material[_{{{CITATION{{{_2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ....

  • Halogenation: Bromination of the xanthine core at the 8-position is achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst[_{{{CITATION{{{_2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ....

  • Phenoxypropyl Group Introduction: The phenoxypropyl group is introduced through a nucleophilic substitution reaction, where 2-hydroxy-3-phenoxypropyl chloride reacts with the brominated xanthine[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of different xanthine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromine atom or other substituents on the xanthine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the xanthine core.

  • Reduction Products: Xanthine derivatives without the bromine atom.

  • Substitution Products: Various substituted xanthines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9). Biology: It serves as a tool in biological research to study the effects of xanthine derivatives on cellular processes and enzyme activities. Medicine: {{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9). Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione exerts its effects involves the interaction with molecular targets such as adenosine receptors and enzymes involved in nucleotide metabolism. The compound may inhibit or activate these targets, leading to biological effects such as increased diuresis, anti-inflammatory action, and bronchodilation.

Comparison with Similar Compounds

  • Caffeine: A well-known xanthine derivative with stimulant properties.

  • Theophylline: Another xanthine derivative used as a bronchodilator.

  • Paracetamol: A compound with analgesic and anti-inflammatory properties.

Uniqueness: Unlike caffeine and theophylline, 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione has a bromine atom and a phenoxypropyl group, which contribute to its unique chemical and biological properties[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).

This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its synthesis and reactions are well-documented, and its applications span across various fields, highlighting its importance in both chemistry and medicine.

Properties

IUPAC Name

8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGRYHIQWBKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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